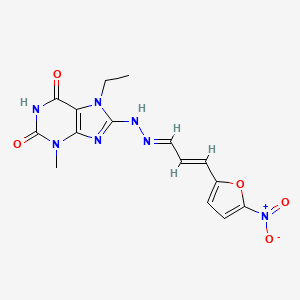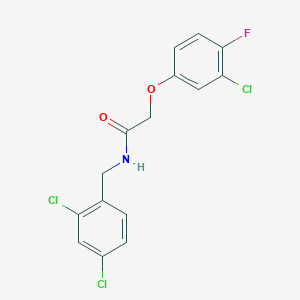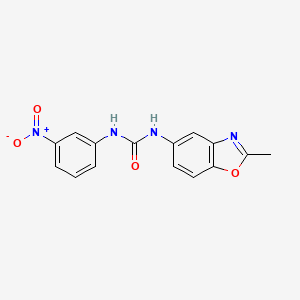
N-(4-methyl-3-nitrophenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-nitrophenyl)isonicotinamide (MNPA) is a chemical compound that has gained significant attention in scientific research. It is a derivative of isoniazid, a well-known anti-tuberculosis drug. MNPA has been shown to have promising biological activities, making it a potential lead compound for drug development.
作用機序
N-(4-methyl-3-nitrophenyl)isonicotinamide exerts its biological activities through multiple mechanisms of action. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid, a key component of the bacterial cell wall. N-(4-methyl-3-nitrophenyl)isonicotinamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. N-(4-methyl-3-nitrophenyl)isonicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
N-(4-methyl-3-nitrophenyl)isonicotinamide has several advantages for lab experiments. It has high potency and selectivity for its biological targets, making it a useful tool for studying these targets. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide can be synthesized in high purity and yield, making it readily available for lab experiments. However, N-(4-methyl-3-nitrophenyl)isonicotinamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide can be toxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of N-(4-methyl-3-nitrophenyl)isonicotinamide. One potential direction is the development of N-(4-methyl-3-nitrophenyl)isonicotinamide-based drugs for the treatment of tuberculosis and other infectious diseases. Another potential direction is the study of the molecular mechanisms underlying the biological activities of N-(4-methyl-3-nitrophenyl)isonicotinamide. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide could be used as a tool for studying the role of its biological targets in disease pathogenesis. Finally, the synthesis of N-(4-methyl-3-nitrophenyl)isonicotinamide analogs could lead to the discovery of compounds with improved potency and selectivity for its biological targets.
合成法
N-(4-methyl-3-nitrophenyl)isonicotinamide can be synthesized through a multistep process involving the reaction of isoniazid with 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then treated with triethylamine to yield N-(4-methyl-3-nitrophenyl)isonicotinamide. The synthesis of N-(4-methyl-3-nitrophenyl)isonicotinamide has been optimized to yield high purity and yield.
科学的研究の応用
N-(4-methyl-3-nitrophenyl)isonicotinamide has been extensively studied for its biological activities. It has been shown to have potent anti-tuberculosis activity, making it a potential lead compound for the development of new anti-tuberculosis drugs. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to have anti-inflammatory, antioxidant, and anticancer activities.
特性
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-2-3-11(8-12(9)16(18)19)15-13(17)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICZZPGOGIMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)